Benzoin is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.
Benzoin is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with benzoin gum from STYRAX (see [DB11222]). Benzoin is an FDA-approved colour additive used for marking fruits and vegetables.
Benzoin is a natural product found in Dianthus caryophyllus with data available.
(±)-Benzoin is a flavouring ingredient.Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. Benzoin is synthesized from benzaldehyde in the benzoin condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) Benzoin belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.
benzoin is a metabolite found in or produced by Saccharomyces cerevisiae.
A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with benzoin gum from STYRAX.
C14H12O2
C6H5COCH(OH)C6H5
Benzoin
CAS No.: 8050-35-9
Cat. No.: VC8469794
Molecular Formula: C14H12O2
C14H12O2
C6H5COCH(OH)C6H5
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 8050-35-9 |
---|---|
Molecular Formula | C14H12O2 C14H12O2 C6H5COCH(OH)C6H5 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2-hydroxy-1,2-diphenylethanone |
Standard InChI | InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H |
Standard InChI Key | ISAOCJYIOMOJEB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Boiling Point | 651 °F at 760 mmHg (NTP, 1992) 194.00 °C. @ 12.00 mm Hg at 102.4kPa: 344 °C |
Colorform | PALE YELLOW CRYSTALS WHITE CRYSTALS |
Melting Point | 279 °F (NTP, 1992) 134-138 MP:133-4 °C /D & L FORMS/ 137 °C |
Introduction
Chemical and Physical Properties of Benzoin
Benzoin’s molecular structure consists of two phenyl groups attached to a central ethanone backbone, with a hydroxyl group at the alpha position. This configuration confers unique reactivity, enabling participation in condensation and oxidation reactions.
Physicochemical Characteristics
Table 1 summarizes key physical properties of benzoin derived from experimental data :
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.24 g/mol |
Melting Point | 134–138 °C |
Boiling Point | 194 °C (12 mm Hg) |
Density | 1.31 g/cm³ |
Solubility in Water | 0.3 g/L (20 °C) |
Flash Point | 181 °C |
Enthalpy of Formation (ΔfH°) | -247.9 kJ/mol (solid phase) |
Benzoin is sparingly soluble in polar solvents like water but dissolves readily in chloroform and moderately in ethanol or ether . Its crystalline form appears as off-white to yellow-white powder, sensitive to moisture and prolonged light exposure .
Spectroscopic and Thermochemical Data
Fourier-transform infrared (FTIR) spectroscopy of benzoin reveals characteristic peaks at 3300 cm⁻¹ (O–H stretch), 1680 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the hydroxyl proton (δ 5.2 ppm) and the carbonyl carbon (δ 205 ppm) . Thermogravimetric analysis indicates decomposition above 200 °C, consistent with its moderate thermal stability .
Synthesis and Production Methods
Benzoin Condensation
The classical synthesis of benzoin involves the condensation of two equivalents of benzaldehyde (C₆H₅CHO) catalyzed by cyanide ions:
This reaction proceeds via a nucleophilic addition mechanism, where cyanide facilitates the deprotonation of benzaldehyde to form an enolate intermediate. Subsequent dimerization and protonation yield benzoin . Industrial-scale production often employs thiamine (vitamin B₁) as a non-toxic alternative catalyst, achieving yields exceeding 70% .
Natural Extraction
Benzoin resin, a balsamic exudate from Styrax species (e.g., Styrax benzoin), contains benzoin as a minor component alongside benzaldehyde, benzoic acid, and vanillin . Traditional harvesting involves scoring the tree bark, followed by sun-drying the resinous sap. The resin’s composition varies geographically, with Southeast Asian varieties containing higher benzoic acid content (up to 20%) compared to Sumatran sources .
Industrial and Pharmaceutical Applications
Organic Synthesis
Benzoin serves as a precursor to benzil (C₆H₅COCOC₆H₅) through oxidative dehydrogenation, a reaction catalyzed by nitric acid or copper(II) sulfate:
Benzil is widely used as a photoinitiator in polymer chemistry . Additionally, benzoin’s hydroxyl group enables etherification and esterification reactions, producing derivatives for adhesives and coatings.
Pharmaceutical and Cosmetic Uses
Benzoin resin exhibits antimicrobial and anti-inflammatory properties, attributed to its benzaldehyde and benzoic acid content . Clinical studies demonstrate efficacy in:
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Wound Healing: Topical applications reduce bacterial load in dermal abrasions (Staphylococcus aureus MIC: 0.5 mg/mL) .
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Respiratory Health: Inhalation of benzoin vapors alleviates bronchitis symptoms due to expectorant effects .
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Dermatology: Formulations containing 2–5% benzoin tincture improve eczema and psoriasis by inhibiting cyclooxygenase-2 (COX-2) enzymes .
In cosmetics, benzoin acts as a fragrance fixative and preservative in creams and lotions, enhancing shelf-life by preventing lipid peroxidation .
Pharmacological and Biological Activities
Antimicrobial Activity
Benzoin resin extracts show broad-spectrum antimicrobial activity (Table 2):
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 1.2 mg/mL |
Candida albicans | 0.8 mg/mL |
Pseudomonas aeruginosa | 1.5 mg/mL |
Mechanistic studies indicate disruption of microbial cell membranes via benzoic acid penetration, leading to proton gradient collapse .
Antioxidant and Neuroprotective Effects
In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals reveal benzoin’s radical scavenging activity (IC₅₀: 45 μM), comparable to α-tocopherol . Animal models suggest neuroprotective potential, with benzoin doses of 50 mg/kg reducing hippocampal oxidative stress in rats by 40% .
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